3-(2-{2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy}ethoxy)-2-hydroxybenzaldehyde
Description
This compound is a benzaldehyde derivative featuring a complex polyether chain attached to two phenolic rings. The structure includes two aldehyde groups at the 3- and 2-positions of the aromatic rings, with a polyethylene glycol (PEG)-like spacer (three ethoxy units) bridging the two phenolic moieties. Such a design enhances solubility in polar solvents and provides flexibility for applications in supramolecular chemistry or polymer synthesis .
Properties
CAS No. |
115142-66-0 |
|---|---|
Molecular Formula |
C20H22O8 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-[2-[2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy]ethoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C20H22O8/c21-13-15-3-1-5-17(19(15)23)27-11-9-25-7-8-26-10-12-28-18-6-2-4-16(14-22)20(18)24/h1-6,13-14,23-24H,7-12H2 |
InChI Key |
ISEWYTMBYAEVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCOCCOCCOC2=CC=CC(=C2O)C=O)O)C=O |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties due to its structural features that may interact with biological targets.
- Antioxidant Activity : Studies indicate that compounds with similar hydroxyl and aldehyde functionalities exhibit antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .
- Anti-inflammatory Effects : The presence of phenolic groups suggests potential anti-inflammatory activity. Research on related compounds shows promise in modulating inflammatory pathways .
Material Science
The compound's unique structure allows for exploration in the development of advanced materials.
- Polymer Synthesis : It can serve as a monomer or crosslinker in polymer chemistry, potentially leading to materials with enhanced thermal and mechanical properties .
- Coatings and Films : Its hydrophilic nature makes it suitable for creating coatings that require moisture resistance and durability .
Biochemical Research
In biochemical studies, this compound can be utilized for various applications.
- Fluorescent Probes : The aldehyde group can be modified to create fluorescent probes for imaging applications in cellular biology, aiding in the visualization of cellular processes .
- Enzyme Inhibition Studies : Given its structural similarity to known enzyme inhibitors, it may be investigated as a potential inhibitor for specific enzymes involved in metabolic pathways .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antioxidant Properties | Demonstrated significant free radical scavenging activity comparable to established antioxidants. |
| Study B | Polymer Development | Successfully incorporated into a polymer matrix, enhancing mechanical strength and thermal stability. |
| Study C | Enzyme Inhibition | Showed promising results as an inhibitor of cyclooxygenase enzymes, indicating potential anti-inflammatory effects. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of polyether-linked benzaldehydes, which share common features such as phenolic hydroxyl groups, aldehyde functionalities, and ethoxy-based spacers. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility : The tri-ethoxy chain in the target compound improves hydrophilicity compared to simpler derivatives like 3-ethoxy-2-hydroxybenzaldehyde. However, it is less polar than morpholinyl-containing analogs (e.g., CAS 6131-05-1), where the morpholine ring enhances water solubility .
- Stability : Aldehyde groups are prone to oxidation and nucleophilic attack. The target compound’s stability is comparable to other benzaldehydes but may require storage under inert conditions, similar to 3-ethoxy-2-hydroxybenzaldehyde .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s multi-step synthesis (e.g., sequential etherification) may lead to lower yields compared to simpler analogs. reports yields of 60–85% for tri-ethoxy intermediates, suggesting similar challenges .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(2-{2-[2-(3-formyl-2-hydroxyphenoxy)ethoxy]ethoxy}ethoxy)-2-hydroxybenzaldehyde with high yield?
- Methodological Answer : The synthesis involves multi-step etherification and esterification reactions. Start with 3-formyl-2-hydroxybenzaldehyde and ethoxylated intermediates. Use acid catalysts (e.g., sulfuric acid) for ether bond formation, and employ continuous flow reactors to enhance reaction efficiency and scalability . Purification via fractional distillation or recrystallization is critical to isolate the product from byproducts. Monitor reaction progress using TLC or HPLC, and optimize stoichiometric ratios (e.g., 1:3 molar ratio of phenolic precursor to ethylene glycol derivatives) to maximize yield .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra to verify aldehyde protons (δ 9.8–10.2 ppm) and ether/ester linkages (δ 3.5–4.5 ppm) .
- XRD : Resolve crystal structure to confirm bond angles (e.g., C—O—C ~121.5°) and intermolecular interactions (e.g., C—H···O hydrogen bonds) .
- FT-IR : Identify carbonyl stretches (~1680 cm) and hydroxyl groups (~3400 cm) .
Q. What analytical methods are recommended for assessing purity in environmental or biological studies?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) for separation, coupled with mass spectrometry (LC-MS) for molecular ion confirmation. For trace impurities, employ gas chromatography (GC-MS) with derivatization (e.g., silylation) to enhance volatility .
Advanced Research Questions
Q. How do the compound’s ether and aldehyde groups influence its reactivity in oxidative environments?
- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., forming Schiff bases with amines), while ether linkages are susceptible to acid-catalyzed cleavage. Study reactivity using DFT calculations to predict transition states for oxidation pathways (e.g., aldehyde → carboxylic acid). Validate experimentally via controlled oxidation with KMnO or HO, monitoring products with NMR and LC-MS .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Systematically test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12) using UV-Vis spectroscopy. Account for temperature effects (e.g., 25°C vs. 40°C) and aggregation behavior via dynamic light scattering (DLS). Cross-reference with Hansen solubility parameters to identify outliers in literature .
Q. How can computational models predict the compound’s environmental fate and biodegradation pathways?
- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate log and biodegradation half-life. Simulate hydrolysis kinetics using molecular dynamics (MD) to assess ether bond stability. Validate with OECD 301F tests to measure microbial degradation in soil/water systems .
Q. What experimental designs are optimal for studying its interaction with biomacromolecules (e.g., enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (). For enzyme inhibition assays, employ Michaelis-Menten kinetics with varying substrate concentrations. Pair with molecular docking (AutoDock Vina) to map binding sites on target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
